Cas no 313398-00-4 (2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole)
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole
- F0469-0032
- AKOS000569360
- DTXSID40354776
- 1-(2-bromoprop-2-enyl)-2-(phenylmethyl)-1H-benzimidazole
- 6078-15-5
- 6127-83-9
- 2-Benzyl-1-(2-bromo-allyl)-1H-benzoimidazole
- 2-benzyl-1-(2-bromoprop-2-enyl)benzimidazole
- 313398-00-4
- AG-690/12557772
- 2-benzyl-1-(2-bromoallyl)-1H-benzo[d]imidazole
-
- Inchi: 1S/C17H15BrN2/c1-13(18)12-20-16-10-6-5-9-15(16)19-17(20)11-14-7-3-2-4-8-14/h2-10H,1,11-12H2
- InChI Key: MVEBLPHBHDGEAX-UHFFFAOYSA-N
- SMILES: BrC(=C)CN1C2C=CC=CC=2N=C1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 326.04186g/mol
- Monoisotopic Mass: 326.04186g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 338
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 17.8Ų
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0469-0032-2μmol |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0469-0032-5μmol |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0469-0032-10μmol |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0469-0032-20μmol |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0469-0032-1mg |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0469-0032-2mg |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0469-0032-3mg |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0469-0032-4mg |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0469-0032-5mg |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0469-0032-10mg |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole |
313398-00-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole
2-Benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole
The compound CAS No 313398-00-4, also known as 2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole, is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and materials science. This compound belongs to the class of benzodiazoles, which are well-known for their versatile properties and wide-ranging applications in drug discovery and advanced materials.
Benzodiazoles are heterocyclic compounds characterized by a benzene ring fused to a diazole ring, which imparts unique electronic properties to the molecule. The presence of the benzyl group at position 2 and the bromopropenyl group at position 1 further enhances the structural complexity and functional diversity of this compound. These substituents not only influence the electronic characteristics but also play a crucial role in determining the compound's reactivity and bioavailability.
Recent studies have highlighted the potential of benzodiazole derivatives in drug design, particularly in the development of anti-cancer agents and anti-inflammatory drugs. The bromopropenyl group, with its electron-withdrawing properties, has been shown to enhance the binding affinity of the compound to specific protein targets, making it a promising candidate for therapeutic interventions. Moreover, the benzyl group contributes to increased lipophilicity, which is essential for improving drug absorption and distribution within biological systems.
In terms of synthesis, CAS No 313398-00-4 can be prepared through a variety of methods, including condensation reactions and coupling reactions. Researchers have employed both traditional organic synthesis techniques and modern catalytic methods to achieve high yields and purity levels. The use of transition metal catalysts has been particularly effective in facilitating key steps such as cross-coupling reactions, which are critical for constructing the complex structure of this compound.
From a materials science perspective, benzodiazole derivatives like CAS No 313398-00-4 have been explored for their potential in optoelectronic applications. The conjugated system within the benzodiazole core enables strong absorption in the visible region, making these compounds suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in this field have demonstrated that subtle modifications to the substituents can significantly alter the optical properties of these materials, paving the way for tailored applications.
The structural versatility of CAS No 313398-00-4 also makes it an ideal platform for further chemical modifications. By introducing additional functional groups or altering existing substituents, researchers can fine-tune the physical and chemical properties of this compound to suit specific requirements. For instance, replacing the bromine atom with other halogens or introducing electron-donating groups could lead to new compounds with enhanced stability or reactivity.
In conclusion, CAS No 313398-00-4 (2-benzyl-1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazole) is a multifaceted compound with immense potential across various scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and material science applications, positions it as a valuable tool for future research and development efforts.
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